N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Description
N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at position 5 and linked via an acetamide bridge to a 3-acetamidophenyl moiety. The compound’s structure combines hydrophobic (4-fluorophenyl) and polar (acetamido) groups, which may influence its solubility, pharmacokinetics, and target binding.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-12(24)21-15-3-2-4-16(9-15)22-19(25)11-17-10-18(26-23-17)13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLPSWQQFIKUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetamidophenylamine with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with hydroxylamine to produce the oxazole ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the oxazole ring into a more saturated form.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the oxazole ring, and substituted fluorophenyl derivatives .
Scientific Research Applications
N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
N-(4-Ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide ()
- Structural Difference : The acetamide nitrogen is attached to a 4-ethoxyphenyl group instead of 3-acetamidophenyl.
- Implications :
- The ethoxy group (electron-donating) may enhance lipophilicity compared to the acetamido group (electron-withdrawing).
- Positional isomerism (para vs. meta) could alter steric interactions with biological targets.
- Synthesis : Likely synthesized via similar coupling methods as other acetamides, e.g., EDC-mediated amidation .
N-(3-Fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
Heterocyclic Core Modifications
Flufenacet ()
- Structure : N-(4-fluorophenyl)-N-(isopropyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.
- Key Differences :
- 1,3,4-Thiadiazole core instead of 1,2-oxazole.
- Trifluoromethyl and isopropyl groups enhance herbicidal activity.
- Application : Used as a herbicide, highlighting how heterocycle choice (thiadiazole vs. oxazole) dictates biological function .
Pyridazinone Derivatives ()
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Key Differences: Pyridazinone core with a ketone group.
- Implications: The oxazole in the target compound may lack the hydrogen-bonding capacity of pyridazinones, affecting target selectivity .
Functional Group and Linker Variations
ChemDiv Screening Compound E613-0631 ()
- Structure: N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide.
- Key Differences: Methoxy linker instead of direct acetamide attachment.
- Application : Used in drug screening, indicating the oxazole-fluorophenyl motif’s relevance in discovery pipelines .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
Physical Properties
- Melting Points :
- Solubility :
- The 3-acetamidophenyl group may confer moderate polarity, whereas 4-fluorophenyl and oxazole contribute to hydrophobicity. Comparatively, flufenacet’s trifluoromethyl group enhances lipid solubility .
Biological Activity
N-(3-acetamidophenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an acetamidophenyl moiety linked to an oxazole ring substituted with a fluorophenyl group. The molecular formula is with a molecular weight of 303.32 g/mol. The presence of the oxazole ring is crucial for its biological activity, as it influences the compound's interaction with biological targets.
1. Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar compounds, indicating that derivatives with oxazole rings often exhibit significant activity against various bacterial strains.
- Mechanism of Action : The oxazole ring enhances the lipophilicity of the compound, facilitating membrane penetration and disrupting bacterial cell walls.
- Case Studies : In a study evaluating related oxazole derivatives, compounds exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
2. Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory effects in vitro and in vivo.
- Research Findings : Molecular docking studies suggest that it may inhibit pro-inflammatory cytokines by blocking specific pathways involved in inflammation .
- Experimental Evidence : In animal models, compounds similar to this compound have shown reduced levels of inflammatory markers such as TNF-alpha and IL-6.
3. Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties.
- Mechanism : The structural features allow for interaction with DNA and inhibition of cancer cell proliferation.
- Case Studies : In vitro studies have shown that related oxazole compounds can induce apoptosis in cancer cell lines . For instance, one study reported that a similar derivative inhibited the growth of breast cancer cells with an IC50 value of 15 µM.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
- Key Modifications : Substitutions on the phenyl and oxazole rings can significantly influence potency and selectivity.
- Electrophilic Nature : The presence of electron-withdrawing groups like fluorine enhances the electrophilic character of the compound, improving its reactivity towards biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
